

Comparative Docking Analysis of Ethyl 5-Amino-2-MethylNicotinate Analogs in Drug Discovery

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Compound of Interest

Compound Name: *Ethyl 5-amino-2-methylnicotinate*

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This guide provides a comparative analysis of molecular docking studies on derivatives of **ethyl 5-amino-2-methylnicotinate** and structurally related aminonicotinate compounds. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents by examining their binding affinities and interactions with various biological targets. The data presented is compiled from several in silico studies and is intended to guide future research and development of more potent and selective inhibitors.

Performance Comparison of Aminonicotinate Derivatives

The following tables summarize the quantitative data from molecular docking studies of various aminonicotinate derivatives against different protein targets. The data includes binding energies, which are indicative of the binding affinity of the ligand to the protein's active site. Lower binding energy values typically suggest a more stable and favorable interaction.

Compound ID	Target Protein	Binding Energy (kcal/mol)	Key Interacting Residues
Derivative 1	P2Y12 Receptor	-9.8	Val102, Tyr105, His187, Arg256
Derivative 2	P2Y12 Receptor	-9.5	Tyr109, Val190, Phe252, Tyr259
Derivative 3	P2Y12 Receptor	-9.2	His253, Thr260, Lys280
Derivative 4	P2Y12 Receptor	-8.9	Val102, Asn191, Val279
Derivative 5	P2Y12 Receptor	-8.5	Tyr105, His187, Arg256

Table 1: Comparative docking scores of 6-aminonicotinate-based antagonists against the P2Y12 receptor. Data is conceptually derived from a study on a large set of P2Y12 antagonists. [1]

Compound ID	Target Protein	Binding Energy (kcal/mol)	Key Interacting Residues
Compound 13	E. coli Nitroreductase	-8.2	LYS74, LYS14, GLU165, THR41, ARG121, ASN117
Compound 25	E. coli Nitroreductase	-7.9	PHE124, ASN42, GLU102
Nitrofurazone (Ref)	E. coli Nitroreductase	-7.5	Not specified in detail

Table 2: Binding energies of nicotinic acid derivatives against E. coli Nitroreductase. This data highlights compounds with better affinity compared to the reference drug, Nitrofurazone. [2]

Compound ID	Target Protein	SIRT1	Key Interactions
Compound 3g	SIRT1	Good activity	H-bonds via fused lactone ring
Other derivatives	SIRT1	Varied activity	Not specified in detail

Table 3: Summary of in silico evaluation of 2-substituted nicotinic acid ethyl ester derivatives against SIRT1. Compound 3g was identified as a promising hit molecule.[3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the studies from which the comparative data has been compiled.

Molecular Docking Protocol

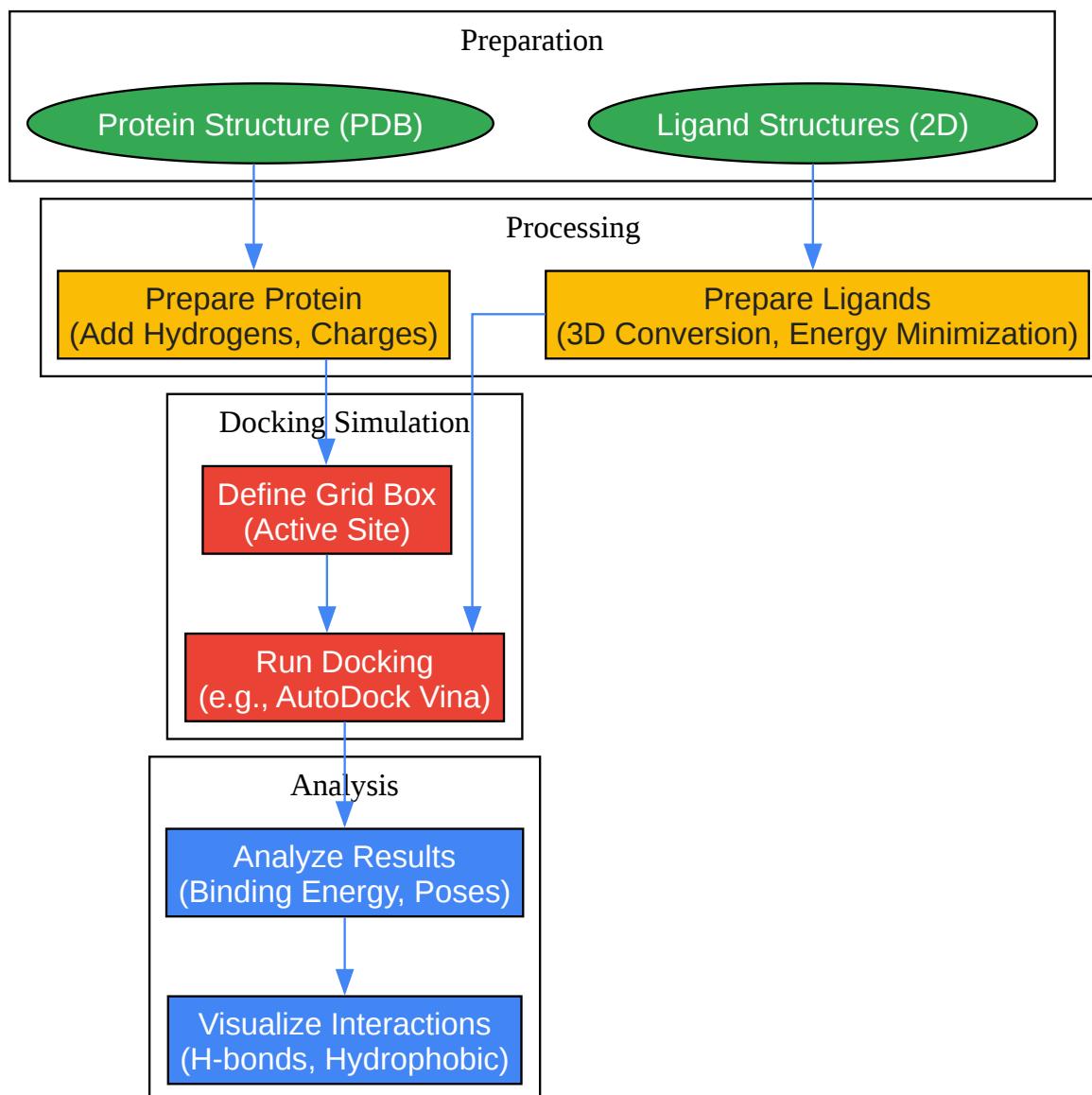
A standard molecular docking workflow was employed to predict the binding conformation and affinity of the ligands with their target proteins.

- Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., P2Y12 receptor, *E. coli* Nitroreductase) was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
- Ligand Preparation: The 2D structures of the **ethyl 5-amino-2-methylnicotinate** derivatives and related analogs were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.
- Grid Generation: A grid box was defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid were determined based on the co-crystallized ligand or known active site residues.
- Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. The program explores various possible conformations of the ligand within the protein's active site and scores them based on a defined scoring function, which estimates the binding energy.

- Analysis of Results: The resulting docked poses were analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined to understand the molecular basis of the binding.[2]

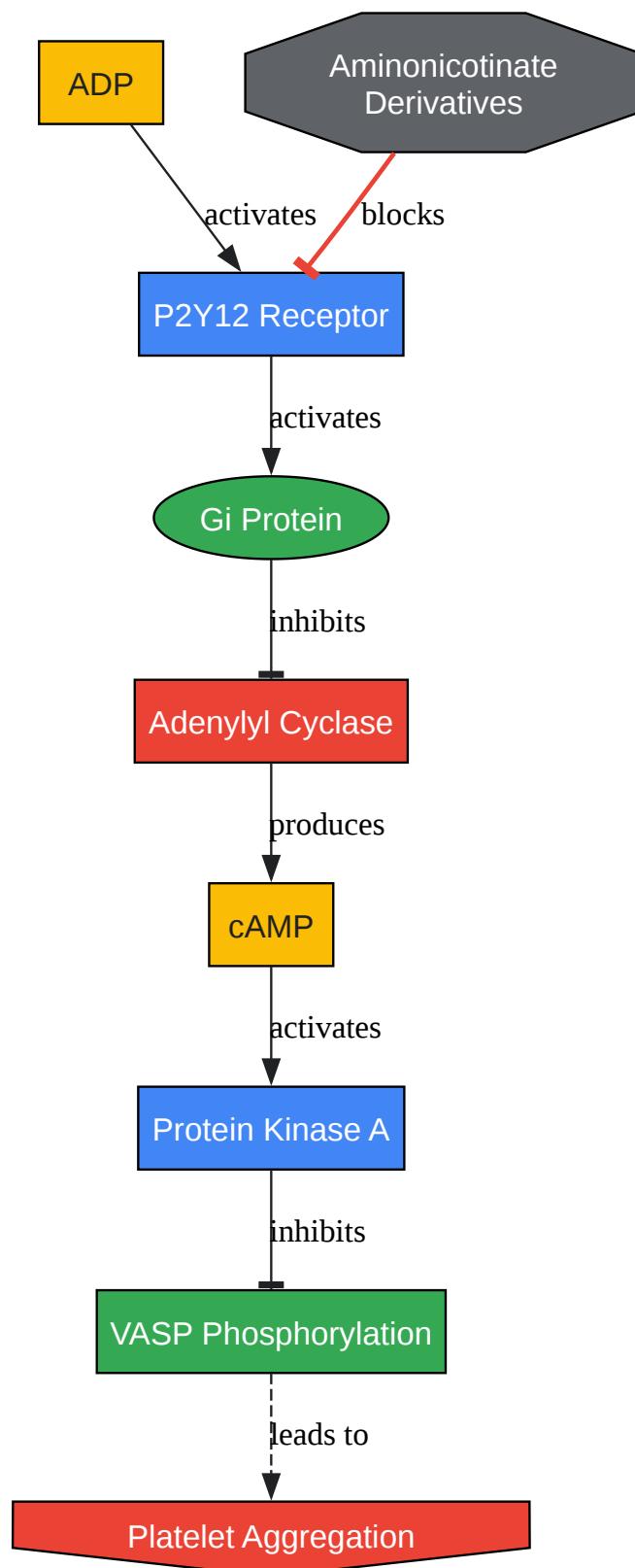
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of **ethyl 5-amino-2-methylnicotinate** derivatives.



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A typical workflow for molecular docking studies.

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P2Y12 receptor signaling pathway and point of inhibition.

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References

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